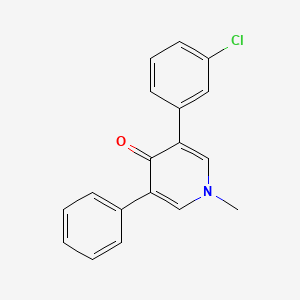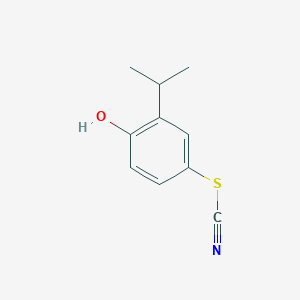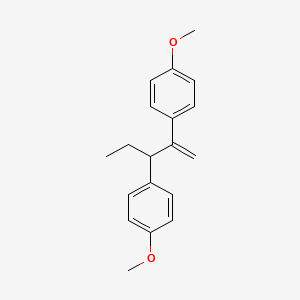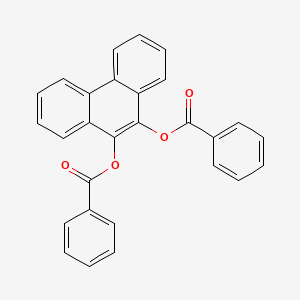
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- typically involves the glycosylation of a pyrimidine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, it serves as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs.
Medicine
Medically, this compound is investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, it is used in the development of new therapeutic agents. Its ability to mimic natural nucleosides makes it valuable in drug design.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-fluoro-beta-D-arabinofuranosyl)-5-methyl-
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- has unique structural features that enhance its biological activity. The presence of the hydroxymethyl group allows for specific interactions with biological targets, making it a potent antiviral and anticancer agent.
特性
CAS番号 |
130351-55-2 |
|---|---|
分子式 |
C11H16N2O6 |
分子量 |
272.25 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-2-13(11(18)12-9(5)17)10-8(16)6(3-14)7(4-15)19-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8+,10-/m1/s1 |
InChIキー |
SAQLIIXINWYWJX-BDNRQGISSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)

![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)



![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)



![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)
